(2E)-[(2,5-difluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile
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Description
(2E)-[(2,5-difluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile, or 2E-DFSPP, is an organic compound belonging to the class of sulfonyl-substituted piperidines. It is a white crystalline solid that is soluble in organic solvents, and it has a wide range of uses in the fields of organic synthesis and pharmaceutical research. In particular, 2E-DFSPP has been used in the synthesis of a variety of pharmaceuticals, including drugs for treating cancer, diabetes, and other diseases. This article will discuss the synthesis method of 2E-DFSPP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Environmental Degradation and Toxicity Research indicates that polyfluoroalkyl chemicals, which share structural similarities with (2E)-(2,5-difluorophenyl)sulfonylacetonitrile, are widely used in industrial and commercial applications. Their degradation in the environment can result in the formation of perfluoroalkyl acids (PFAAs), which have been the subject of numerous regulations due to their toxic profiles. The microbial degradation of these compounds into PFCAs and PFSAs, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), has been extensively studied, highlighting the environmental and health concerns associated with these substances (Liu & Avendaño, 2013).
Developmental Toxicity Perfluoroalkyl acids, which are structurally related to (2E)-(2,5-difluorophenyl)sulfonylacetonitrile, have demonstrated developmental toxicity in various studies. Compounds like PFOS and PFOA, due to their prevalence in humans and resistance to environmental degradation, have drawn significant attention. Research has shown that these substances can interfere with development and reproductive indices in rodents, raising concerns about their impact on human health (Lau, Butenhoff, & Rogers, 2004).
Sulfonamide Applications The sulfonamide moiety, a key component of (2E)-(2,5-difluorophenyl)sulfonylacetonitrile, is integral to many clinically used drugs and has been a focus of significant research and patent activity. Novel drugs incorporating the sulfonamide group, such as apricoxib and pazopanib, have shown considerable antitumor activity, indicating the ongoing relevance and potential of this structural motif in pharmaceutical development (Carta, Scozzafava, & Supuran, 2012).
Medicinal Significance of Sulfur-Containing Motifs Sulfur-based moieties like sulfonyl or sulfonamide, present in (2E)-(2,5-difluorophenyl)sulfonylacetonitrile, have shown a range of pharmacological properties. With over 150 FDA-approved sulfur-based drugs, the development of less toxic, cost-effective, and highly active sulfonamide analogues is a prominent area of research. These compounds have therapeutic applications in treating a wide range of diseases, indicating the significant medicinal potential of sulfur-containing motifs (Zhao et al., 2018).
properties
IUPAC Name |
(2E)-2-(2,5-difluorophenyl)sulfonyl-2-piperidin-2-ylideneacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2S/c14-9-4-5-10(15)12(7-9)20(18,19)13(8-16)11-3-1-2-6-17-11/h4-5,7,17H,1-3,6H2/b13-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJIBZHUXJQGDC-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=C(C#N)S(=O)(=O)C2=C(C=CC(=C2)F)F)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN/C(=C(\C#N)/S(=O)(=O)C2=C(C=CC(=C2)F)F)/C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-[(2,5-difluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile |
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